REACTION_CXSMILES
|
I[C:2]1[N:3]=[CH:4][N:5]([CH3:7])[CH:6]=1.CC[Mg+].[Br-].[Sn:12](Cl)([CH2:21][CH2:22][CH2:23][CH3:24])([CH2:17][CH2:18][CH2:19][CH3:20])[CH2:13][CH2:14][CH2:15][CH3:16]>C(Cl)Cl>[CH2:21]([Sn:12]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:17][CH2:18][CH2:19][CH3:20])[C:2]1[N:3]=[CH:4][N:5]([CH3:7])[CH:6]=1)[CH2:22][CH2:23][CH3:24] |f:1.2|
|
Name
|
|
Quantity
|
0.424 g
|
Type
|
reactant
|
Smiles
|
IC=1N=CN(C1)C
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
CC[Mg+].[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
Bu3SnCl
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
[Sn](CCCC)(CCCC)(CCCC)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 30 min at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The resulting mixture was then washed (sat. NH4C1, H2O, brine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[Sn](C=1N=CN(C1)C)(CCCC)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |